5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H7F2N3OS It is characterized by the presence of a thiadiazole ring substituted with a difluoromethoxyphenyl group
Preparation Methods
The synthesis of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(difluoromethoxy)aniline.
Cyclization: The aniline derivative undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.
Chemical Reactions Analysis
5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine exhibits unique properties:
5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its lipophilicity and reactivity.
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine: The presence of a bromine atom introduces different electronic and steric effects, influencing its chemical behavior and biological activity.
5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine: The pyridinyl group imparts distinct electronic properties, making it suitable for different applications in medicinal chemistry.
Properties
Molecular Formula |
C9H7F2N3OS |
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Molecular Weight |
243.24 g/mol |
IUPAC Name |
5-[3-(difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3OS/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14) |
InChI Key |
ADSJPCSTSRYXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NN=C(S2)N |
Origin of Product |
United States |
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